Benazeprilat Acyl-b-D-glucuronide
Description
Benazeprilat Acyl-β-D-glucuronide is the major glucuronide metabolite of benazeprilat, the active diacid form of the angiotensin-converting enzyme (ACE) inhibitor benazepril. Benazepril undergoes rapid hydrolysis in the liver to benazeprilat, which is further metabolized via glucuronidation to form Benazeprilat Acyl-β-D-glucuronide. Approximately 8% of an oral benazepril dose is excreted as this glucuronide conjugate in urine, with trace amounts secreted into bile and breast milk . The metabolite is pharmacologically inactive but plays a critical role in systemic clearance. Its formation and disposition are influenced by renal function, as impaired elimination prolongs its half-life .
Structurally, Benazeprilat Acyl-β-D-glucuronide consists of a β-D-glucuronic acid moiety esterified to the carboxylic acid group of benazeprilat. This conjugation enhances water solubility, facilitating renal excretion.
Properties
Molecular Formula |
C28H32N2O11 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)/t17-,18-,21-,22-,23+,24-,28+/m0/s1 |
InChI Key |
OJAPCMFSNNRWFW-PGOUHZBBSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benazeprilat Acyl-b-D-glucuronide is synthesized through the reaction of benazepril with glucuronic acid in the presence of a suitable catalyst, typically under mild acidic conditions. The reaction involves the formation of an ester bond between the carboxyl group of glucuronic acid and the hydroxyl group of benazepril.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of biocatalysts or chemical catalysts to facilitate the conjugation reaction.
Chemical Reactions Analysis
Types of Reactions: Benazeprilat Acyl-b-D-glucuronide primarily undergoes hydrolysis reactions, where it is converted back to benazepril and glucuronic acid in the presence of esterases.
Common Reagents and Conditions:
Hydrolysis: Esterases or acidic conditions are used to cleave the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Major Products Formed:
Benazepril: The active ACE inhibitor.
Glucuronic Acid: A natural metabolite involved in detoxification.
Scientific Research Applications
Benazeprilat Acyl-b-D-glucuronide is extensively used in scientific research due to its role as a metabolite of benazepril. It is used in pharmacokinetic studies to understand the metabolism and excretion of benazepril. Additionally, it serves as a reference standard in analytical methods for detecting benazepril in biological samples.
Mechanism of Action
The mechanism of action of Benazeprilat Acyl-b-D-glucuronide involves its conversion to benazepril, which then inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart.
Molecular Targets and Pathways:
ACE Inhibition: The primary target is the angiotensin-converting enzyme.
Renin-Angiotensin-Aldosterone System (RAAS): The pathway involved in blood pressure regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acyl glucuronides of carboxylic acid-containing drugs share common metabolic pathways and reactivity profiles but differ in stability, protein-binding tendencies, and clinical implications. Below is a comparative analysis:
Table 1: Comparative Properties of Benazeprilat Acyl-β-D-glucuronide and Related Acyl Glucuronides
*Molecular weight calculated from benazeprilat (424.5 g/mol) + glucuronic acid (194.1 g/mol) – H2O (18 g/mol).
Key Comparative Insights:
Stability: Benazeprilat Acyl-β-D-glucuronide exhibits moderate stability compared to the highly labile Zomepirac Glucuronide (half-life: 27 minutes at pH 7.4) .
Protein Binding :
- Zomepirac Glucuronide forms covalent adducts via Schiff base mechanisms, correlating with immune-mediated toxicity . In contrast, Benazeprilat Acyl-β-D-glucuronide demonstrates minimal irreversible binding in clinical studies, likely due to lower reactivity .
- Bezafibrate and Gemfibrozil glucuronides bind to albumin, but their clinical significance remains unclear .
Gemfibrozil Glucuronide, however, relies on hepatic transport systems (e.g., OATP1B1), making it susceptible to drug-drug interactions .
Analytical Utility :
- Perindoprilat and Bezafibrate glucuronides are widely used as reference standards in pharmacokinetic studies due to their high purity and stability . Benazeprilat’s deuterated analog (Benazeprilat-d5 Acyl-β-D-glucuronide) is employed in mass spectrometry for metabolite quantification .
Toxicity :
- Zomepirac Glucuronide’s protein adducts are linked to hypersensitivity reactions, leading to its withdrawal from clinical use . Benazeprilat’s conjugate lacks such associations, aligning with the general safety profile of ACE inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
